Hexapeptide-33

Angiogenesis Microcirculation enhancement Endothelial cell biology

Hexapeptide-33 (INCI: Hexapeptide-33), also known by its sequence Ser-Phe-Lys-Leu-Arg-Tyr-NH₂ (SFKLRY-NH₂) and commercial designation W3 Peptide or Angio-S, is a synthetic signal peptide comprising six amino acid residues. The compound targets G-protein-coupled receptors (GPCRs), specifically the adhesion GPCR subfamily expressed in skin keratinocytes involved in epidermal differentiation.

Molecular Formula C39H60N10O9
Molecular Weight 813.0 g/mol
Cat. No. B12383600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexapeptide-33
Molecular FormulaC39H60N10O9
Molecular Weight813.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
InChIInChI=1S/C39H60N10O9/c1-23(2)19-30(36(55)46-29(12-8-18-44-39(42)43)35(54)49-32(38(57)58)21-25-13-15-26(51)16-14-25)48-34(53)28(11-6-7-17-40)45-37(56)31(47-33(52)27(41)22-50)20-24-9-4-3-5-10-24/h3-5,9-10,13-16,23,27-32,50-51H,6-8,11-12,17-22,40-41H2,1-2H3,(H,45,56)(H,46,55)(H,47,52)(H,48,53)(H,49,54)(H,57,58)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyKMHVZJAZIOYFIB-JNRWAQIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexapeptide-33 Procurement Guide: Bioactive Signal Peptide Specifications and Sourcing Considerations


Hexapeptide-33 (INCI: Hexapeptide-33), also known by its sequence Ser-Phe-Lys-Leu-Arg-Tyr-NH₂ (SFKLRY-NH₂) and commercial designation W3 Peptide or Angio-S, is a synthetic signal peptide comprising six amino acid residues [1]. The compound targets G-protein-coupled receptors (GPCRs), specifically the adhesion GPCR subfamily expressed in skin keratinocytes involved in epidermal differentiation [2]. It has been shown to induce angiogenesis in human endothelial cells, promote collagen I synthesis, accelerate wound healing, and inhibit melanin synthesis through direct tyrosinase inhibition . The peptide is supplied as a white to off-white powder with purity specifications typically ranging from 95% to 99%, and is incorporated into anti-aging serums, whitening formulations, and reparative skincare products at recommended concentrations of 0.01%–0.1% .

Hexapeptide-33 Substitution Risks: Why Signal Peptides Cannot Be Generically Interchanged in Cosmetic Formulation


Signal peptides in cosmetic formulation are not functionally interchangeable despite sharing a peptide backbone classification. Hexapeptide-33 (SFKLRY-NH₂) operates through a fundamentally distinct GPCR-mediated angiogenic and anti-melanogenic signaling cascade that differs from the TGF-β/ECM-synthesis pathway utilized by collagen fragment mimetics such as Palmitoyl Pentapeptide-4 (Pal-KTTKS) [1]. The presence of a C-terminal amidation and a positively charged Phe-Lys-Arg cluster confers specific cell membrane glycosaminoglycan binding properties that drive endothelial cell migration and microvascular formation—a mechanism absent in palmitoylated matrikines [2]. Furthermore, Hexapeptide-33 demonstrates direct tyrosinase inhibition with quantifiable melanin reduction exceeding 40% in melanocyte assays, whereas alternative hexapeptides such as Hexapeptide-12 and Hexapeptide-10 lack this whitening functionality entirely and instead target elastic fiber synthesis or dermal-epidermal junction laminin deposition, respectively [3][4]. Substituting Hexapeptide-33 with a generic hexapeptide or even a palmitoylated anti-wrinkle peptide would forfeit both the microcirculatory enhancement and the pigmentation control dimensions of the formulation's efficacy profile.

Hexapeptide-33 Evidence-Based Differentiation: Quantitative Comparative Analysis Against Cosmetic Peptide Benchmarks


Angiogenic Activity: Hexapeptide-33 Induces Endothelial Cell Proliferation Absent in Palmitoyl Pentapeptide-4

Hexapeptide-33 (SFKLRY-NH₂) demonstrates significant angiogenic activity in human umbilical vein endothelial cells (HUVECs), inducing a concentration-dependent increase in cell proliferation and tube formation [1]. At 10 μM, SFKLRY-NH₂ increased HUVEC proliferation by approximately 40% relative to untreated controls, as measured by MTT assay after 48 hours of treatment [1]. This angiogenic property is mechanistically linked to VEGF-A upregulation via a PTX-sensitive GPCR-PLC-Ca²⁺ signaling cascade [2]. In contrast, Palmitoyl Pentapeptide-4 (Pal-KTTKS) operates exclusively through TGF-β-mediated ECM production pathways and does not stimulate angiogenesis or microvascular formation .

Angiogenesis Microcirculation enhancement Endothelial cell biology

Melanogenesis Inhibition: Hexapeptide-33 Achieves >40% Melanin Reduction via Dual Tyrosinase and ET-1 Pathway Suppression

Hexapeptide-33 reduces melanin synthesis by over 40% in human melanocytes compared to ET-1-stimulated controls, as demonstrated in in vitro melanogenesis inhibition studies [1]. The peptide functions as a direct antioxidant during melanin biosynthesis and inhibits tyrosinase enzymatic activity [2]. In B16 melanoma cells, Hexapeptide-33 treatment reduced intracellular melanin content and suppressed tyrosinase activity in a concentration-dependent manner [3]. This whitening mechanism is absent in Palmitoyl Pentapeptide-4 and Copper Tripeptide-1, which are formulated exclusively for anti-wrinkle and repair applications without measurable melanogenesis inhibition .

Skin whitening Melanogenesis inhibition Tyrosinase assay

Dermal Safety Profile: Hexapeptide-33 Demonstrates Non-Irritating Classification Validated by HRIPT

Hexapeptide-33 has been formally evaluated for skin irritation potential via Human Repeat Insult Patch Test (HRIPT) methodology and was classified as non-irritating at cosmetic use concentrations [1]. The safety assessment demonstrated that the peptide is well-tolerated by skin without eliciting irritation or sensitization responses [2]. While direct comparative irritation data against Palmitoyl Pentapeptide-4 under identical HRIPT conditions is not available in public literature, both peptides are generally recognized as non-irritating in formulation practice . The safety evaluation confirmed that Hexapeptide-33 does not induce adverse dermal reactions when applied topically within recommended concentration ranges [1].

Dermal safety Patch testing HRIPT

Commercial Availability: W3 Peptide Formulation Delivers 0.5–2.0% Use Level for Triple-Efficacy Positioning

Hexapeptide-33 is commercially supplied as W3 Peptide, a water-soluble solution with a recommended use level of 0.5–2.0% in finished formulations . This concentration range is substantially higher than the ppm-level (0.0003–0.0000001%) efficacious concentrations reported for Palmitoyl Pentapeptide-4, which achieves measurable anti-wrinkle effects at as low as 3 ppm (0.0003%) . The higher use level of Hexapeptide-33 facilitates easier incorporation, more accurate dosing, and reduced risk of formulation inhomogeneity during manufacturing scale-up . W3 Peptide is positioned as a third-generation GPCR-targeting peptide with triple "W" efficacy: Whitening, Wrinkle-smoothing, and Wound-repair [1].

Formulation guidance Use concentration Commercial product

Hexapeptide-33 Application Scenarios: Targeted Formulation Use Cases for Procurement Decision Support


Dual-Action Anti-Aging and Brightening Serum Formulations

Hexapeptide-33 enables formulators to combine collagen I synthesis promotion with measurable melanogenesis inhibition (>40% melanin reduction in melanocytes) within a single peptide active [1]. At 0.5–2.0% use levels, it serves as a multifunctional core active that reduces the need for separate anti-wrinkle peptides (e.g., Pal-KTTKS) and whitening agents (e.g., arbutin, niacinamide) while maintaining documented dermal tolerability [2]. Recommended pH range for optimal stability is 5.5–7.0; avoid strong oxidative systems and high-concentration metal ions (Fe³⁺, Cu²⁺) without EDTA chelation .

Post-Procedure Repair and Microcirculation Restoration Products

Hexapeptide-33 accelerates wound healing and enhances dermal microcirculation through VEGF-A-mediated angiogenesis and endothelial cell proliferation (40% increase at 10 μM in HUVECs) [1]. This mechanism supports accelerated epidermal regeneration in post-laser, post-microneedling, and barrier-compromised skin applications. The peptide's HRIPT-verified non-irritating classification makes it particularly suitable for sensitive post-procedure formulations where minimizing irritation is critical [2]. Compatibility with ceramides and centella asiatica extracts has been documented in commercial formulation guidelines .

Eye Contour and Targeted Anti-Wrinkle Treatments

Hexapeptide-33 addresses periorbital aging through a dual mechanism: microvascular enhancement that improves under-eye circulation and nutrient delivery, combined with collagen I synthesis stimulation that firms thinning dermal tissue [1]. The peptide is compatible with gel-based and lightweight emulsion systems suitable for the delicate eye area [2]. Unlike retinol, which may cause irritation in the eye contour region, Hexapeptide-33 provides non-irritating activity with GPCR-mediated signaling that does not induce retinoid dermatitis .

Premium Clinical-Grade Skincare with Multi-Pathway Signaling

Hexapeptide-33 targets adhesion G-protein-coupled receptors (aGPCRs) expressed in skin keratinocytes, activating a signaling cascade distinct from the TGF-β pathway utilized by collagen fragment mimetics [1]. This alternative pathway activation provides formulators with a differentiated mechanism of action that can be combined with matrikines for synergistic rather than redundant pathway engagement [2]. The peptide is supplied at ≥95% purity with storage recommendations of 2–8°C short-term and -20°C for extended stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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